molecular formula C13H13NO4S B12117718 2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid

2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid

Cat. No.: B12117718
M. Wt: 279.31 g/mol
InChI Key: WNBSVINPFMAMSZ-UHFFFAOYSA-N
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Description

2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with methoxy groups at positions 6 and 7, and a thioacetic acid moiety at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid typically involves the reaction of 6,7-dimethoxyquinoline with a suitable thioacetic acid derivative. One common method involves the use of 4-chloro-6,7-dimethoxyquinoline as a starting material, which is then reacted with thioacetic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of malaria and cancer.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The thioacetic acid moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Lacks the thioacetic acid moiety but shares the quinoline core structure.

    4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline: Contains an aniline group instead of the thioacetic acid moiety.

    2-chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline: Contains a quinazoline ring instead of a quinoline ring.

Uniqueness

2-((6,7-Dimethoxyquinolin-4-yl)thio)acetic acid is unique due to the presence of both the quinoline ring system and the thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

2-(6,7-dimethoxyquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C13H13NO4S/c1-17-10-5-8-9(6-11(10)18-2)14-4-3-12(8)19-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

WNBSVINPFMAMSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)SCC(=O)O

Origin of Product

United States

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